molecular formula C9H17NO B078369 4-Pent-2-en-3-ylmorpholine CAS No. 13654-48-3

4-Pent-2-en-3-ylmorpholine

Cat. No. B078369
CAS RN: 13654-48-3
M. Wt: 155.24 g/mol
InChI Key: IVDKYUOUZKYWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pent-2-en-3-ylmorpholine is a chemical compound that belongs to the class of heterocyclic organic compounds. It is also known as 4-Pentenylmorpholine or 4-Pentenyl-1-azacyclohexane. This compound is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 4-Pent-2-en-3-ylmorpholine is not well understood. However, it is believed to act as a modulator of neurotransmitter release. This compound has been shown to increase the release of acetylcholine in the brain, which may be responsible for its effects on cognitive function.
Biochemical and Physiological Effects:
4-Pent-2-en-3-ylmorpholine has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Pent-2-en-3-ylmorpholine in lab experiments include its unique properties and its ability to modulate neurotransmitter release. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the use of 4-Pent-2-en-3-ylmorpholine in scientific research. One future direction is the development of new drugs and pharmaceuticals based on this compound. Another future direction is the study of its effects on other biochemical and physiological processes. Additionally, the use of 4-Pent-2-en-3-ylmorpholine in the study of cognitive function and memory is an area of ongoing research.
Conclusion:
In conclusion, 4-Pent-2-en-3-ylmorpholine is a unique chemical compound that has several scientific research applications. Its synthesis method is relatively simple, and it has several advantages and limitations for lab experiments. The future directions for the use of this compound in scientific research are numerous, and ongoing research is needed to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-Pent-2-en-3-ylmorpholine involves the reaction of 4-penten-2-ol with morpholine in the presence of a catalyst. This reaction results in the formation of 4-Pent-2-en-3-ylmorpholine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-Pent-2-en-3-ylmorpholine is widely used in scientific research due to its unique properties. It is used as a building block in the synthesis of various organic compounds. This compound is used in the development of new drugs and pharmaceuticals. It is also used in the study of biochemical and physiological processes.

properties

CAS RN

13654-48-3

Product Name

4-Pent-2-en-3-ylmorpholine

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-pent-2-en-3-ylmorpholine

InChI

InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3

InChI Key

IVDKYUOUZKYWNU-UHFFFAOYSA-N

SMILES

CCC(=CC)N1CCOCC1

Canonical SMILES

CCC(=CC)N1CCOCC1

synonyms

Morpholine, 4-(1-ethyl-1-propenyl)- (9CI)

Origin of Product

United States

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